(4-Cyclopropylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyclopropylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUVDKAYACQKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622740 | |

| Record name | (4-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454678-87-6 | |

| Record name | (4-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored for Drug Development Professionals by a Senior Application Scientist

An In-depth Technical Guide to (4-Cyclopropylphenyl)methanol (CAS: 454678-87-6)

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a reactive benzylic alcohol moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-Cyclopropylbenzyl alcohol, is a solid or semi-solid organic compound at room temperature. The presence of the cyclopropyl ring, a motif frequently employed in pharmaceutical design, is of particular note. This three-membered ring introduces conformational rigidity and can modulate metabolic stability and binding affinity in target molecules, making this alcohol a desirable starting material.[1]

Below is a summary of its key physical and chemical properties, compiled from authoritative sources.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 454678-87-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyclopropylbenzyl Alcohol | [2][4] |

| Physical Form | Solid or semi-solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, 2-8°C | [5] |

| SMILES | C1CC1C2=CC=C(C=C2)CO | [3] |

| InChIKey | OUUVDKAYACQKRO-UHFFFAOYSA-N | [3] |

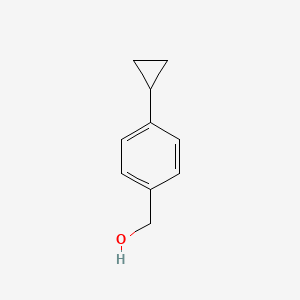

Structural Representation:

The fundamental structure of the molecule is depicted below.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Validated Approach

The most direct and common laboratory synthesis of this compound involves the selective reduction of its corresponding aldehyde, 4-Cyclopropylbenzaldehyde. This transformation is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:

-

Precursor: 4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is a commercially available and stable starting material.[6]

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective for aldehydes and ketones. It is also significantly safer to handle in a standard laboratory setting, as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[7]

-

Solvent: Methanol is an excellent solvent for both the starting aldehyde and the NaBH₄, facilitating a homogenous reaction mixture and efficient reduction.[8]

Logical Workflow for Synthesis and Verification:

Caption: Self-validating workflow for synthesis and characterization.

Step-by-Step Laboratory Protocol:

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropylbenzaldehyde (5.0 g, 34.2 mmol). Dissolve the aldehyde in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0°C. This is critical to moderate the initial exothermic reaction upon addition of the hydride.

-

Reduction: Slowly add sodium borohydride (1.94 g, 51.3 mmol, 1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and temperature spikes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired alcohol.

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid or oil.

-

Purification (Optional): If required, the product can be further purified by flash column chromatography on silica gel.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂OH group. δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the cyclopropyl group. δ ~4.6 ppm (s, 2H): Methylene protons of the CH₂OH group. δ ~2.5 ppm (s, 1H): Hydroxyl proton (broad, D₂O exchangeable). δ ~1.9 ppm (m, 1H): Methine proton of the cyclopropyl group. δ ~0.9 ppm & ~0.6 ppm (m, 4H): Methylene protons of the cyclopropyl group. |

| ¹³C NMR | δ ~140-145 ppm: Quaternary aromatic carbons. δ ~126-129 ppm: Aromatic CH carbons. δ ~65 ppm: Benzylic CH₂OH carbon. δ ~15 ppm: Cyclopropyl CH carbon. δ ~10 ppm: Cyclopropyl CH₂ carbons. |

| FTIR (cm⁻¹) | ~3300 (broad): O-H stretching vibration, characteristic of the alcohol functional group and indicative of hydrogen bonding.[9][10] ~3000-3100: Aromatic and cyclopropyl C-H stretching. ~2850-2950: Aliphatic C-H stretching from the CH₂ group. ~1010-1050: C-O stretching vibration.[9] |

| Mass Spec (EI) | M⁺ at m/z = 148.20: Molecular ion peak.[11] Common Fragments: m/z = 131 (loss of -OH), m/z = 119 (loss of -CH₂OH), m/z = 91 (tropylium ion). |

Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent used. Common solvents for this analysis include CDCl₃ and DMSO-d₆.[12][13]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in providing a pre-formed cyclopropyl-aryl scaffold.

-

Scaffold for Medicinal Chemistry: The molecule serves as a starting point for introducing the 4-cyclopropylbenzyl moiety into larger, more complex molecules. The hydroxyl group is a versatile handle for various chemical transformations, including oxidation to the aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or etherification.[1][14]

-

Modulation of Pharmacokinetic Properties: The cyclopropyl group is often used by medicinal chemists as a "metabolic blocker" or to improve a compound's lipophilicity and cell permeability, which are critical parameters in drug design.[1] The availability of this compound as a building block streamlines the synthesis of compounds where these properties are desired.[15]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

GHS Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:[3]

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile gloves.[16]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

-

Spills: In case of a spill, sweep up the solid material carefully and place it into a suitable, labeled container for disposal. Avoid generating dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[5]

Conclusion

This compound (CAS 454678-87-6) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and fine chemical industries. Its utility is derived from the strategic combination of a reactive alcohol functional group and a desirable cyclopropyl-aryl scaffold. The straightforward synthesis via reduction of the corresponding aldehyde, coupled with clear analytical validation methods, makes it a reliable intermediate for drug discovery pipelines. Proper adherence to safety and handling protocols ensures its effective and safe utilization in the laboratory.

References

-

Cole-Parmer. Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol.[Link]

-

ChemWhat. this compound.[Link]

-

SDS-Search. this compound.[Link]

-

PubChem, National Institutes of Health. this compound.[Link]

-

NIST WebBook. Benzenemethanol, alpha-cyclopropyl-4-methyl-.[Link]

-

NIST WebBook. Cyclopropyl phenylmethanol.[Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis.[Link]

-

NIST WebBook. Cyclopropyl phenylmethanol.[Link]

- Google Patents.

-

Moore, M. H., & Hudson, R. L. (2023). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Planetary Science Journal. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methanol.[Link]

-

Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.[Link]

-

Nolan, S. P., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

PubChem, National Institutes of Health. Cyclopropyl(4'-ethyl-[1,1'-biphenyl]-4-yl)methanol.[Link]

-

UCLA, WebSpectra. Introduction to IR Spectra.[Link]

-

ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.[Link]

-

ResearchGate. The calculated IR spectra of methanol monomer and clusters.[Link]

-

ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 454678-87-6|this compound|BLD Pharm [bldpharm.com]

- 6. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 11. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]

- 15. researchgate.net [researchgate.net]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to (4-Cyclopropylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "bioisostere" of choice, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and conformational rigidity.[1][2] The strained three-membered ring imparts unique electronic and steric properties that can enhance binding affinity to biological targets and block sites of metabolic degradation.[2] (4-Cyclopropylphenyl)methanol, a key building block, provides a direct and efficient route to incorporate the valuable 4-cyclopropylphenyl pharmacophore into more complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and strategic applications for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 454678-87-6 | [3] |

| Synonyms | 4-Cyclopropylbenzyl alcohol | [3] |

| Appearance | Expected to be a solid or oil at room temperature | General knowledge of benzyl alcohols |

Expected Spectroscopic Data

While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the following ¹H and ¹³C NMR data can be reliably predicted based on extensive studies of cyclopropylbenzene derivatives. The magnetic anisotropy of the cyclopropane ring results in a characteristic upfield shift for its protons.

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.25 | d, J ≈ 8.0 Hz | 2H | H-2, H-6 (ortho to CH₂OH) |

| Aromatic Protons | ~7.05 | d, J ≈ 8.0 Hz | 2H | H-3, H-5 (ortho to cyclopropyl) |

| Benzylic Protons | ~4.60 | s | 2H | -CH₂ OH |

| Cyclopropyl Methine | ~1.90 | m | 1H | -CH - (cyclopropyl) |

| Cyclopropyl Methylene | ~0.95 | m | 2H | -CH₂ - (cyclopropyl, trans) |

| Cyclopropyl Methylene | ~0.70 | m | 2H | -CH₂ - (cyclopropyl, cis) |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | ~144.0 | C-4 (ipso, attached to cyclopropyl) |

| Aromatic Carbon | ~138.0 | C-1 (ipso, attached to CH₂OH) |

| Aromatic Carbon | ~128.5 | C-2, C-6 |

| Aromatic Carbon | ~126.0 | C-3, C-5 |

| Benzylic Carbon | ~65.0 | -C H₂OH |

| Cyclopropyl Methine | ~15.5 | -C H- (cyclopropyl) |

| Cyclopropyl Methylene | ~10.0 | -C H₂- (cyclopropyl) |

Synthesis Protocol: Chemoselective Aldehyde Reduction

The most direct and efficient synthesis of this compound involves the chemoselective reduction of the commercially available precursor, 4-cyclopropylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, mild reaction conditions, and operational simplicity.

Causality and Experimental Rationale

Sodium borohydride is a source of hydride ions (H⁻). The carbonyl carbon of an aldehyde is electrophilic due to the electronegativity of the oxygen atom. The hydride attacks this carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. The alcoholic solvent then serves as a proton source to quench this intermediate, yielding the primary alcohol. This method is highly selective for aldehydes and ketones and will not reduce other potentially present functional groups like esters or nitriles under these conditions. Methanol is an excellent solvent as it readily dissolves both the aldehyde starting material and the NaBH₄ reagent.

Step-by-Step Methodology

Reaction: Reduction of 4-Cyclopropylbenzaldehyde

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Cyclopropylbenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-cyclopropylbenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Rationale: This controlled addition prevents an excessive exotherm and uncontrolled release of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Caution: Hydrogen gas will be evolved. Continue adding acid until the pH is ~5-6.

-

Solvent Removal: Remove the majority of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of residue).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development: A Scaffold for Autotaxin Inhibitors

The true value of this compound is realized in its role as a key intermediate for the synthesis of complex, biologically active molecules. A notable example is its use in the development of novel condensed[4][5]diazepine compounds, which have been identified as potent inhibitors of Autotaxin (ATX).[6]

Autotaxin (ATX) , also known as lysophospholipase D, is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid signaling molecule that interacts with a family of G protein-coupled receptors (LPARs), triggering a wide range of cellular responses including proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a high-value therapeutic target.[6]

Caption: Role of this compound in developing ATX inhibitors.

In the synthesis described in patent US10669285B2, this compound is used as a nucleophile in a multi-step sequence to construct the final diazepine-based inhibitor.[6] The cyclopropylphenyl group is a critical component of the pharmacophore, likely occupying a key hydrophobic pocket in the active site of the ATX enzyme, thereby contributing to the compound's inhibitory potency.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple benzyl alcohol derivative; it is a strategic synthetic intermediate that provides access to the highly desirable cyclopropylphenyl motif. Its straightforward synthesis via the reduction of 4-cyclopropylbenzaldehyde, combined with its demonstrated utility in the construction of potent enzyme inhibitors, underscores its importance for researchers in medicinal chemistry and drug discovery. Proper understanding of its properties, synthesis, and safe handling procedures will enable scientists to effectively leverage this valuable building block in the development of next-generation therapeutics.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

U.S. Patent No. US10669285B2. (2020). Condensed[4][5] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents. Retrieved from

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

-

MySkinRecipes. (n.d.). อนุพันธ์เบนซิลแอลกอฮอลสำหรับเภสัชกรรม (9). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

- German Patent No. DE19543087A1. (1997). Process for the preparation of cyclopropylmethanol. Google Patents.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]

Structure and characterization of (4-Cyclopropylphenyl)methanol

An In-depth Technical Guide to the Structure and Characterization of (4-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a benzylic alcohol featuring a cyclopropyl substituent, serves as a valuable building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a rigid, strained cyclopropyl ring and a reactive benzylic alcohol moiety makes it an attractive intermediate for developing novel chemical entities. This guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of this compound. We delve into the practical application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data validation.

Introduction and Chemical Identity

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] The molecule's architecture consists of a methanol group attached to a phenyl ring, which is substituted with a cyclopropyl group at the para (4) position. This structure imparts a specific set of properties, including a topological polar surface area of 20.2 Ų, which can be relevant for its interactions in biological systems.[1] Its role as a synthetic intermediate is underscored by its utility in introducing the 4-cyclopropylbenzyl motif into larger, more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 454678-87-6 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Monoisotopic Mass | 148.088815002 Da | [1] |

| SMILES | C1CC1C2=CC=C(C=C2)CO | [1] |

| Appearance | (Typically a colorless liquid or low-melting solid) | N/A |

Synthesis Pathway: Reduction of 4-Cyclopropylbenzaldehyde

A robust and widely applicable method for synthesizing this compound is the reduction of the corresponding aldehyde, 4-cyclopropylbenzaldehyde. This transformation is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Causality of Experimental Choice: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons. NaBH₄ is chemoselective for aldehydes and ketones, stable in protic solvents like methanol or ethanol, and significantly safer to handle due to its lower reactivity with water and alcohols.[2] The alcoholic solvent not only dissolves the starting material but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 4-cyclopropylbenzaldehyde (1.0 eq) in methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5°C.

-

Reduction: Slowly add sodium borohydride (1.1 eq) in small portions, monitoring for any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture in an ice bath again and cautiously add deionized water or 1M HCl to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure this compound.

Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Diagram 2: Analytical Characterization Workflow

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of ¹H and ¹³C nuclei.

Protocol: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Expected Signals

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (ortho to CH₂OH) | ~7.30 | Doublet (d) | 2H | Aromatic protons |

| Ar-H (ortho to cyclopropyl) | ~7.05 | Doublet (d) | 2H | Aromatic protons |

| -CH ₂OH | ~4.65 | Singlet (s) or Doublet (d) | 2H | Benzylic protons |

| -CH₂OH | ~1.6-2.0 (variable) | Broad Singlet (br s) | 1H | Hydroxyl proton |

| -CH -(cyclopropyl) | ~1.85-1.95 | Multiplet (m) | 1H | Cyclopropyl methine |

| -CH ₂- (cyclopropyl) | ~0.90-1.00 | Multiplet (m) | 2H | Cyclopropyl methylene |

| -CH ₂- (cyclopropyl) | ~0.65-0.75 | Multiplet (m) | 2H | Cyclopropyl methylene |

Expertise & Interpretation:

-

The two distinct doublets in the aromatic region (7.0-7.5 ppm) are characteristic of a 1,4-disubstituted benzene ring.

-

The benzylic protons (-CH₂OH) appear as a singlet around 4.65 ppm. This signal may couple with the hydroxyl proton, appearing as a doublet if the exchange rate is slow.[4]

-

The highly shielded signals below 1 ppm are the hallmark of the strained cyclopropyl ring protons.

¹³C NMR Spectroscopy: Expected Signals

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C -OH (ipso) | ~140-141 | Aromatic quaternary |

| C -cyclopropyl (ipso) | ~144-145 | Aromatic quaternary |

| Ar-C H | ~128-129 | Aromatic methine |

| Ar-C H | ~125-126 | Aromatic methine |

| -C H₂OH | ~65 | Benzylic carbon |

| -C H- (cyclopropyl) | ~15 | Cyclopropyl methine |

| -C H₂- (cyclopropyl) | ~10 | Cyclopropyl methylene |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Protocol: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a spectrum can be acquired from a solution in a solvent like CCl₄.[6]

Expertise & Interpretation:

-

O-H Stretch: A strong, broad absorption band between 3200-3400 cm⁻¹ is the most definitive evidence of the hydroxyl (-OH) group.[7] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ indicate C-H bonds on the aromatic ring and cyclopropyl group (sp² and strained sp³). Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic methylene group (sp³).

-

C=C Stretch: Aromatic ring stretching vibrations appear as one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1075 cm⁻¹ region is characteristic of the C-O single bond stretch of a primary alcohol.[7]

Table 4: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Hydroxyl (-OH) | 3200 - 3400 | Strong, Broad | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | Medium | C-H Stretch |

| Aliphatic C-H | 2850 - 3000 | Medium | C-H Stretch |

| Aromatic Ring | 1450 - 1600 | Medium-Weak | C=C Stretch |

| Primary Alcohol | 1000 - 1075 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Protocol: The sample is introduced into the mass spectrometer and ionized, typically by Electron Ionization (EI). The instrument then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise & Interpretation:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at an m/z equal to its molecular weight. For C₁₀H₁₂O, this is expected at m/z = 148.[8][9] High-resolution MS can confirm the elemental composition with high accuracy (expected m/z = 148.0888).[1]

-

Key Fragmentation: The most prominent fragmentation pathway for benzylic alcohols is the loss of the hydroxyl group or water. A significant peak is expected at m/z = 131 (M-OH)⁺ or m/z = 130 (M-H₂O)⁺. The cleavage of the bond between the benzylic carbon and the aromatic ring can lead to a fragment at m/z = 117 , corresponding to the cyclopropylphenyl cation. Further fragmentation of the cyclopropyl group can also be observed.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The structural characterization of this compound is a clear-cut process when approached with a validated, multi-technique workflow. The convergence of data from NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and aromatic ring), and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently synthesize and characterize this versatile chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22135711, this compound. Available at: [Link]

-

NIST (2021). Benzenemethanol, alpha-cyclopropyl-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST (2021). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Available at: [Link]

-

NIST (2021). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry (n.d.). Organic Chemistry Data. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of methanol. Available at: [Link]

-

UCLA Chemistry (n.d.). Introduction to IR Spectra. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR (500 MHz, methanol-d4) chemical shifts. Available at: [Link]

-

ResearchGate (n.d.). The calculated IR spectra of methanol monomer and clusters. Available at: [Link]

Sources

- 1. This compound | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 6. Benzenemethanol, alpha-cyclopropyl-4-methyl- [webbook.nist.gov]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 9. Cyclopropyl phenylmethanol [webbook.nist.gov]

A Technical Guide to the Safety and Hazard Management of (4-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document provides a comprehensive safety overview for (4-Cyclopropylphenyl)methanol. As a research chemical, it lacks extensive, publicly available toxicological data. Therefore, this guide emphasizes a risk-based approach, combining known data with hazard assessment by structural analogy and adherence to rigorous laboratory safety protocols for handling compounds with unknown toxicity profiles.

Section 1: Compound Identification and Known Hazard Profile

This compound is an aromatic alcohol used as a building block in organic synthesis. Its core structure consists of a benzene ring substituted with a cyclopropyl group and a hydroxymethyl group.

1.1 Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 454678-87-6 | [1][2] |

| Appearance | Not specified (typically a solid or oil) | |

| Storage | Sealed in dry, 2-8°C | [2] |

1.2 GHS/CLP Hazard Classification

Data aggregated from suppliers and chemical databases provide a harmonized GHS classification for this compound.[1] It is crucial to treat these as the minimum known hazards.

-

Pictograms:

-

(Exclamation Mark)

-

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Hazard Classes:

Section 2: Hazard Assessment by Structural Analogy

Due to the limited specific toxicological data for this compound, a prudent approach involves examining the hazards of its core structural components: the benzyl alcohol moiety and the cyclopropylbenzene moiety. This "read-across" analysis helps to anticipate potential, unconfirmed hazards.

2.1 The Benzyl Alcohol Moiety

Benzyl alcohol (C₆H₅CH₂OH) is the parent aromatic alcohol.[3] It is a well-characterized compound with low acute toxicity (LD₅₀ of 1.2 g/kg in rats) but presents several relevant hazards.[3]

-

Metabolism & Toxicity: In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid, conjugated, and excreted.[3] However, very high concentrations can lead to toxic effects, including respiratory failure, hypotension, convulsions, and paralysis.[3][4] The acute toxicity is attributed to the alcohol itself, not its primary metabolite, benzaldehyde.[5]

-

Irritation: It is a known skin and eye irritant.[4] Pure benzyl alcohol can cause corneal necrosis.[4]

-

Sensitization: Repeated exposure can lead to contact dermatitis, particularly in individuals with sensitive skin.[4]

-

Reactivity: As a primary alcohol, it reacts with carboxylic acids to form esters and can be oxidized to an aldehyde.[3] Benzylic alcohols are particularly reactive due to the formation of resonance-stabilized benzylic carbocations.[6]

Implication for this compound: The presence of the benzyl alcohol structure strongly supports the observed skin, eye, and respiratory irritation (H315, H319, H335). The potential for systemic effects at high concentrations, while unconfirmed, should be considered a plausible risk.

2.2 The Cyclopropylbenzene Moiety

Cyclopropylbenzene (C₉H₁₀) provides insight into the influence of the cyclopropyl substituent.

-

Flammability: Cyclopropylbenzene is a flammable liquid (Flash Point 44 °C).[7] This suggests that while this compound itself is not classified as flammable, its vapor may form flammable mixtures with air, and it should be kept away from ignition sources.

-

General Handling: Safe handling guides for cyclopropylbenzene emphasize the need for chemical-resistant gloves, safety goggles, and use in a well-ventilated area or with a respirator.[7]

Implication for this compound: The primary contribution from this moiety is the potential for flammability, although the alcohol group in the target molecule may alter this property. The general handling precautions for cyclopropylbenzene reinforce the need for robust PPE.

Section 3: Risk Management & Safe Handling Protocols

The cornerstone of safety for research chemicals is a comprehensive risk assessment and the strict application of the Hierarchy of Controls.

3.1 Risk Assessment Workflow

Before any new experiment, a formal risk assessment should be conducted.

Caption: Risk assessment workflow for this compound.

3.2 Hierarchy of Controls

This framework prioritizes the most effective safety measures.

Caption: Hierarchy of controls applied to handling this compound.

3.3 Recommended Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Assemble all necessary PPE:

-

Eye/Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (Nitrile is a suitable starting point, but glove compatibility should be verified with the manufacturer for prolonged tasks).

-

Respiratory Protection: Not typically required if work is confined to a fume hood.

-

-

-

Handling:

-

Conduct all manipulations, including weighing and transfers, inside the fume hood to mitigate inhalation risk.

-

Use tools (spatulas, syringes) to avoid direct contact.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

-

-

Waste Disposal:

-

Dispose of waste as hazardous chemical waste in a dedicated, sealed, and labeled container.

-

Do not dispose of down the drain or into the environment. Follow all local, state, and federal regulations.

-

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash the mouth out with water.[8] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

-

Spills/Leaks:

-

Evacuate the immediate area and remove all ignition sources.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the material into a suitable, sealed container for hazardous waste disposal.

-

References

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Kimber, I., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. PubMed. Retrieved from [Link]

-

Medlab Gear. (2017). Benzyl Alcohol Toxicity. Retrieved from [Link]

-

U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from [Link]

-

National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sarvan Sir - Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

-

Wan, P., & Budac, D. (1993). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. Retrieved from [Link]

-

ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

-

ChemExper. (n.d.). This compound - Free SDS search. Retrieved from [Link]

Sources

- 1. This compound | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 454678-87-6|this compound|BLD Pharm [bldpharm.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. medlabgear.com [medlabgear.com]

- 5. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Resurgence of a Privileged Scaffold

The cyclopropyl group, the smallest of the carbocycles, has firmly established itself as a privileged structural motif in modern medicinal chemistry. Its deceptively simple three-membered ring belies a wealth of unique electronic and conformational properties that medicinal chemists strategically exploit to overcome pervasive challenges in drug discovery. From enhancing metabolic stability to locking in bioactive conformations, the cyclopropyl ring is a versatile tool for fine-tuning the properties of therapeutic candidates. Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new molecular entities containing this moiety, a testament to its value in contemporary drug design.[1][2] This guide, intended for researchers and drug development scientists, delves into the core principles behind the cyclopropyl group's utility, providing a framework for its rational application in lead optimization and drug design.

The Unique Physicochemical Landscape of the Cyclopropyl Ring

The potent effects of the cyclopropyl group stem from its significant ring strain (27.5 kcal/mol) and unique electronic structure.[3] The internal C-C-C bond angles of 60° force the carbon-carbon bonds to deviate from the ideal sp³ hybridization, resulting in "bent bonds" with increased p-character.[3][4] This feature imparts a degree of unsaturation, leading to electronic properties that are often compared to those of a carbon-carbon double bond.[3][4]

Key physicochemical properties include:

-

Unique Hybridization: The C-C bonds possess enhanced p-character, while the external C-H bonds have correspondingly higher s-character.[3][5] This makes the C-H bonds shorter, stronger, and more polarized than typical alkane C-H bonds.[3][6]

-

Conformational Rigidity: The planar and strained nature of the ring severely restricts bond rotation, providing a rigid scaffold with well-defined substituent exit vectors.[3][7] This rigidity can reduce the entropic penalty upon binding to a biological target.[5]

-

Electronic Influence: The cyclopropyl group is electron-donating through hyperconjugation, capable of stabilizing adjacent carbocations.[4] However, when attached to an aromatic ring, it can act as a weak electron-withdrawing group, influencing the pKa of nearby functional groups.[8]

-

Lipophilicity: The cyclopropyl group is a lipophilic bioisostere.[9] Its incorporation in place of groups like gem-dimethyl can modulate lipophilicity, often with nuanced effects that depend on the local molecular environment.[8][10]

| Property | Comparison to Isopropyl Group | Implication in Drug Design |

| Hybridization | Higher s-character in C-H bonds | Increased C-H bond strength, leading to higher metabolic stability.[6] |

| Conformation | Highly rigid and planar | Locks molecular conformation, reduces entropic penalty of binding, can increase potency.[5][7] |

| Size/Shape | Similar steric bulk | Acts as a suitable bioisostere for isopropyl or gem-dimethyl groups.[3][8] |

| Electronic Effect | Can be weakly withdrawing | Modulates pKa of adjacent amines/acids, affecting solubility and cell permeability.[5][8] |

Strategic Applications in Drug Design

The unique properties of the cyclopropyl ring translate into several powerful strategies for lead optimization.

Enhancing Metabolic Stability

One of the most valuable applications of the cyclopropyl group is to block oxidative metabolism. The high s-character of the cyclopropyl C-H bonds results in a higher bond dissociation energy compared to aliphatic C-H bonds, making them less susceptible to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes.[6]

Causality: The rate-limiting step for many CYP-mediated oxidation reactions is the initial hydrogen atom abstraction. By replacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a more robust cyclopropyl moiety, chemists can effectively shield that position from metabolism, thereby increasing the drug's half-life and reducing potential drug-drug interactions (DDIs).[6]

Case Study: Pitavastatin The statin drug Pitavastatin provides a classic example of this strategy. The presence of the cyclopropyl group diverts metabolism away from the major DDI-implicated CYP3A4 enzyme, leading to minimal metabolism primarily by the less clinically significant CYP2C9.[6] This results in a lower risk of drug-drug interactions compared to other statins.

Caption: Workflow for enhancing metabolic stability using a cyclopropyl group.

Conformational Restriction and Potency Enhancement

The rigidity of the cyclopropyl ring is a powerful tool for improving binding affinity.[7] By replacing a flexible alkyl chain with a cyclopropyl group, chemists can lock the molecule into its bioactive conformation—the specific three-dimensional shape required for optimal interaction with the target protein.[7] This pre-organization reduces the entropic cost of binding, which can lead to a significant increase in potency.[5]

Causality: Flexible molecules must adopt a specific, often energetically unfavorable, conformation to bind to a receptor. The energy required for this is the "entropic penalty." A rigid molecule that already resembles the bioactive conformation does not pay this penalty, resulting in a more favorable free energy of binding (ΔG) and, consequently, a higher binding affinity (Kᵢ) or lower IC₅₀.

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various common functional groups to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Alkene Isostere: The pseudo-double bond character of the cyclopropyl ring makes it an excellent replacement for an alkene. This swap maintains a similar spatial arrangement of substituents while removing the potential for metabolic epoxidation or geometric isomerization associated with the double bond.

-

gem-Dimethyl and Isopropyl Isostere: The cyclopropyl group can mimic the steric profile of a gem-dimethyl or isopropyl group.[3][8] This substitution can block metabolism, alter lipophilicity, and introduce conformational rigidity.[8]

Caption: Common bioisosteric replacements involving the cyclopropyl group.

Synthetic Methodologies: Installing the Cyclopropyl Moiety

The successful incorporation of a cyclopropyl ring into a drug candidate depends on robust and scalable synthetic methods. A variety of approaches are available, ranging from classical cycloadditions to the use of pre-functionalized building blocks.[1]

Key Synthetic Strategies:

-

Cyclopropanation of Alkenes: This is a common strategy involving the reaction of an alkene with a carbene or carbenoid.

-

Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which adds to an alkene stereospecifically.[11]

-

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts (e.g., Rh, Cu) are used to decompose diazo compounds, generating a metal carbene that adds to an alkene.[1]

-

-

Corey-Chaykovsky Reaction: Involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane.[11]

-

Use of Building Blocks: A highly practical approach involves incorporating simple, commercially available cyclopropyl-containing building blocks into the synthesis.[1] This is often more efficient for complex molecules. Common building blocks include:

Potential Liabilities and Mechanistic Caveats

While highly advantageous, the cyclopropyl group is not without potential drawbacks. Its inherent ring strain can, under certain circumstances, lead to metabolic activation and the formation of reactive intermediates.[6]

The Case of Cyclopropylamines

The combination of a cyclopropyl ring directly attached to an amine is a well-known structural alert. This moiety can undergo CYP-mediated oxidation, leading to ring-opening and the formation of reactive species that can covalently bind to proteins, potentially causing hepatotoxicity.[6]

Case Study: Trovafloxacin The antibiotic trovafloxacin was associated with severe liver toxicity, which was linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety.[6] The oxidation is believed to form reactive ring-opened intermediates that adduct to hepatic proteins.

Caption: Potential metabolic activation pathway of a cyclopropylamine moiety.

It is crucial for drug discovery teams to be aware of this potential liability and to assess the metabolic fate of cyclopropyl-containing compounds early in development.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the metabolic stability of a cyclopropyl-containing compound, a critical step to validate the success of a metabolic blocking strategy.

Objective: To determine the rate of disappearance of a test compound in the presence of HLM and NADPH to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold acetonitrile with an internal standard (e.g., tolbutamide) for reaction quenching

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Pre-warm a solution of HLM (final concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Compound Addition: Immediately add the test compound to a final concentration of 1 µM.

-

Incubation: Incubate the mixture at 37°C with gentle shaking.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life: t₁/₂ = 0.693 / k.

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the protein amount.

Conclusion and Future Outlook

The cyclopropyl group is a small but mighty tool in the arsenal of the medicinal chemist. Its unique combination of rigidity, electronic character, and metabolic robustness allows for the strategic enhancement of potency, selectivity, and pharmacokinetic profiles.[9][12] While awareness of potential metabolic liabilities, particularly with cyclopropylamines, is essential, the proven track record of this moiety in numerous marketed drugs underscores its profound value.[12] As synthetic methodologies become more sophisticated and our understanding of structure-activity and structure-property relationships deepens, the rational application of the cyclopropyl group will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (Source details not fully available)

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Chemistry. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (Source details not fully available)

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (Source details not fully available)

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. [Link]

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

-

Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing). [Link]

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (Source details not fully available)

- The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (Source details not fully available)

-

(A) Examples of the cyclopropyl isostere to block potentially reactive... ResearchGate. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (Source details not fully available)

-

Cyclopropyl group. Wikipedia. [Link]

- The chemistry and biology of cyclopropyl compounds. (Source details not fully available)

-

trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed. [Link]

-

Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. PMC - NIH. [Link]

-

Representative cyclopropane‐containing bioactive natural products and medicinally important compounds. ResearchGate. [Link]

-

a) Bioactive compounds and drugs containing cyclopropane motif. b)... ResearchGate. [Link]

- How does the cyclopropyl group influence conjugation and aromaticity? (Source details not fully available)

-

Predict the relative pKa values of cyclopropene and cyclopropane. Pearson+. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scientificupdate.com [scientificupdate.com]

The Cyclopropyl Moiety: A Guide to Bioisosteric Replacement in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. Among the arsenal of bioisosteres, the cyclopropyl group has emerged as a uniquely versatile and powerful tool. Its distinct stereochemical and electronic properties, stemming from its inherent ring strain, offer a compelling solution to many challenges encountered during drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of employing the cyclopropyl moiety as a bioisostere. We will delve into its fundamental physicochemical characteristics, explore its strategic application in mimicking and improving upon common functional groups, analyze its impact on metabolic stability, and provide detailed synthetic protocols for its incorporation into drug candidates.

The Unique Physicochemical Landscape of the Cyclopropyl Ring

The cyclopropyl group, the smallest of the carbocycles, possesses a fascinating set of properties that distinguish it from its acyclic or larger ring counterparts. These properties are the very foundation of its utility as a bioisostere.

The three carbon atoms of a cyclopropane ring are coplanar, with C-C-C bond angles of 60°. This significant deviation from the ideal tetrahedral angle of 109.5° results in substantial ring strain. To accommodate this, the C-C bonds have increased p-character and are described as "bent" or "banana" bonds.[1] This unique bonding arrangement has several important consequences:

-

Rigidity and Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation.[2][3] This pre-organization for binding to a biological target can lead to a significant increase in potency by reducing the entropic penalty of binding.[4][5]

-

Electronic Character: The C-C bonds of a cyclopropyl ring possess significant π-character, allowing them to participate in conjugation with adjacent π-systems like phenyl rings or carbonyl groups.[4][6] This electronic communication is crucial for its ability to act as a bioisostere for double bonds and aromatic rings.

-

Lipophilicity: The cyclopropyl group is more lipophilic than a methyl or ethyl group but generally less lipophilic than a tert-butyl or phenyl group. This allows for fine-tuning of a compound's overall lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a diagram illustrating the key structural features of the cyclopropyl ring.

Caption: Key structural features of the cyclopropyl ring.

Strategic Applications in Drug Design: A Bioisosteric Toolkit

The cyclopropyl moiety can serve as a bioisosteric replacement for a variety of common functional groups, each substitution offering a unique set of potential advantages.

Cyclopropyl as a Phenyl Ring Mimic

Replacing a phenyl ring with a cyclopropyl group is a common strategy to move away from "flatland" and improve the three-dimensionality of a molecule.[2] This can lead to improved ADME properties and reduced potential for π-π stacking interactions that can cause off-target effects.

| Property | Phenyl Ring | Cyclopropyl Ring | Rationale for Replacement |

| Shape | Planar | Three-dimensional | Improves aqueous solubility and reduces potential for flat-surface interactions with off-targets. |

| Lipophilicity (clogP) | ~2.0 | ~1.2 | Generally reduces lipophilicity, which can improve pharmacokinetic properties. |

| Metabolic Liability | Susceptible to aromatic oxidation by CYPs | Generally more resistant to oxidative metabolism | Can block a key metabolic soft spot. |

A prime example of this strategy can be seen in the development of non-covalent inhibitors of Bruton's tyrosine kinase (BTK), where replacement of a diaminopyridine ring with a fluorinated cyclopropyl amide maintained potency while mitigating the risk of drug-induced liver injury associated with the aromatic amine.[7]

Cyclopropyl as an Alkene and Carbonyl Bioisostere

The electronic similarity of the cyclopropyl ring's bent bonds to a π-bond allows it to effectively mimic the properties of alkenes and, in some contexts, carbonyl groups.[2][8]

-

Alkene Replacement: Replacing an alkene with a cyclopropane ring can significantly enhance metabolic stability by removing a site susceptible to epoxidation or other oxidative metabolic pathways.[2][3] The rigid nature of the cyclopropyl group can also lock in the desired geometry of the parent alkene.[9] A key advantage is the improved resistance to oxidative metabolism, which can lead to a better pharmacokinetic profile.[2]

-

Carbonyl Replacement: While less common, the cyclopropyl group can act as a non-classical bioisostere for a carbonyl group. The cyclopropyl ring can engage in similar hydrogen bonding interactions as a carbonyl oxygen in certain enzymatic pockets. This replacement can improve metabolic stability by removing a site of potential reduction or hydrolysis.

The following diagram illustrates the bioisosteric replacement of an alkene with a cyclopropyl group.

Caption: Bioisosteric replacement of an alkene with a cyclopropyl moiety.

Navigating the Metabolic Landscape of Cyclopropyl-Containing Compounds

A primary driver for incorporating a cyclopropyl group is to enhance metabolic stability.[4][5][10] The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to abstraction by cytochrome P450 (CYP) enzymes.[4][10]

However, the metabolic fate of a cyclopropyl group is highly context-dependent. While often stable, certain structural motifs can lead to unexpected metabolic pathways:

-

Cyclopropylamines: Cyclopropylamines can undergo CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[10] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which was linked to the bioactivation of its cyclopropylamine moiety.[10]

-

Oxidation of the Ring: In some cases, the cyclopropyl ring itself can be a site of metabolism, leading to hydroxylated metabolites.[10]

Therefore, while the cyclopropyl group is a valuable tool for blocking metabolism, it is crucial to conduct thorough metabolite identification studies to ensure that the introduction of this moiety does not introduce new metabolic liabilities.

Synthetic Strategies for Introducing the Cyclopropyl Moiety

A variety of robust synthetic methods are available for the introduction of a cyclopropyl group into a target molecule. The choice of method depends on the substrate, desired stereochemistry, and scale of the synthesis.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[11][12] It typically involves the use of diiodomethane and a zinc-copper couple.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

-

Preparation of the Zinc-Copper Couple: To a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq). Wash the zinc dust sequentially with 1 M HCl, deionized water, ethanol, and diethyl ether, then dry under high vacuum. Add anhydrous diethyl ether, followed by copper(I) iodide (0.1 eq), and stir the suspension for 30 minutes at room temperature.

-

Cyclopropanation: Cool the suspension of the zinc-copper couple to 0 °C. Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise. After stirring for 30 minutes, add a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is another powerful method for cyclopropanation, particularly for electron-deficient alkenes such as α,β-unsaturated ketones.[13] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Enone

-

Ylide Formation: To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the sodium hydride with hexanes and then suspend it in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. Stir the mixture for 1 hour at room temperature, during which time the solution should become clear.

-

Cyclopropanation: Cool the ylide solution to 0 °C. Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The following workflow diagram outlines the general steps for a cyclopropanation reaction.

Sources

- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

The Cyclopropyl Scaffold: A Technical Guide to a Privileged Motif in Modern Drug Discovery

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has established itself as a powerful and versatile scaffold in modern medicinal chemistry. Its unique stereoelectronic properties provide a compelling solution to numerous challenges in drug design, ranging from the enhancement of metabolic stability and potency to the modulation of physicochemical properties and the reduction of off-target effects. This in-depth technical guide explores the multifaceted role of the cyclopropyl group in pharmaceutical sciences. We will dissect its fundamental physicochemical characteristics, detail its strategic applications as a bioisostere and conformational locking tool, provide validated synthetic protocols for its incorporation, and analyze case studies of successful marketed drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this "minimalist" yet powerful scaffold to overcome complex drug discovery hurdles.

The Physicochemical Allure: Why the Cyclopropyl Ring is More Than Just a Small Circle

The utility of the cyclopropyl group stems from its unique and somewhat counterintuitive electronic and structural properties, which are a direct consequence of its significant ring strain (~27.5 kcal/mol).[1] This strain forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. To accommodate this, the C-C bonds possess increased p-character, creating a region of electron density that gives the ring properties reminiscent of a carbon-carbon double bond.[1][2][3]

Key properties arising from this strained system include:

-